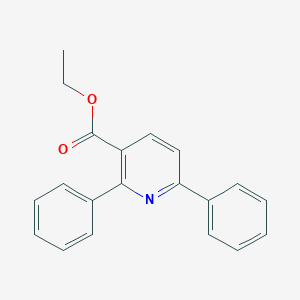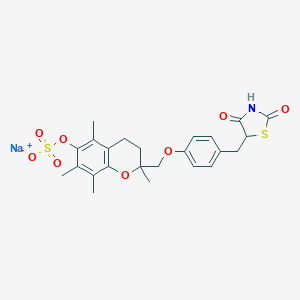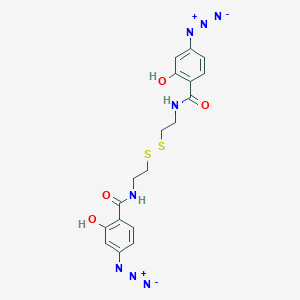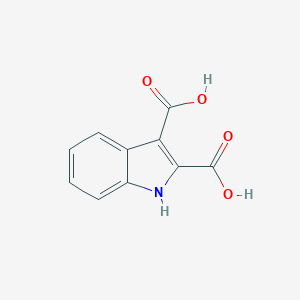
Methyl 1,3-dimethylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1,3-dimethylpyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 114725-00-7. It has a molecular weight of 157.21 and its IUPAC name is this compound .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Revision
Methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate is a product obtained in the reaction of dimethyl but-2-ynoates with anilines and formaldehyde. This compound is synthesized in a Bronsted acid-catalyzed reaction and has been a subject of structural revision in scientific studies (Srikrishna, Sridharan, & Prasad, 2010).
Synthesis of Novel Compounds
A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized for in vitro antimicrobial activities. These compounds, synthesized through cyclization, hydrolysis, decarboxylation, and formylation reactions, demonstrated significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
Catalysis and Cyclization Reactions
Methyl 1,3-dimethylpyrrolidine-3-carboxylate is involved in platinum-promoted cyclization reactions of amino olefins. These reactions showcase marked regio and stereoselectivity effects, producing a variety of compounds like cis- and trans-dimethylpyrrolidines and other methylpiperidine derivatives (Ambuehl et al., 1978).
Safety and Hazards
“Methyl 1,3-dimethylpyrrolidine-3-carboxylate” is labeled with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 1,3-dimethylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHMLHHIBYJZNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556780 |
Source


|
| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114725-00-7 |
Source


|
| Record name | Methyl 1,3-dimethylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)
